molecular formula C12H22N2O3 B3113759 tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate CAS No. 198211-13-1

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate

Cat. No.: B3113759
CAS No.: 198211-13-1
M. Wt: 242.31
InChI Key: PJGMDHUHBZCJMI-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate ( 198211-13-1) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research . This compound, with a molecular formula of C12H22N2O3 and a molecular weight of 242.31 g/mol, features a bridged bicyclic scaffold that incorporates both ether and amine functional groups, protected by a Boc (tert-butoxycarbonyl) group . This unique structure makes it a valuable synthon for constructing more complex molecules, particularly in the development of novel pharmaceuticals. Its primary research application lies in its use as a key intermediate for the synthesis of various pharmacologically active compounds. The bicyclic 3-oxa-9-azabicyclo[3.3.1]nonane system serves as a privileged scaffold that can mimic piperidine or tropane rings, and it is frequently explored in the creation of central nervous system (CNS) active agents and other therapeutic molecules . The presence of the Boc-protected amine is crucial for facile purification and selective deprotection during multi-step synthetic sequences, allowing researchers to introduce the core bicyclic structure into a target molecule with high efficiency. Available in quantities ranging from 100mg to 1g, this product is characterized by a purity of 98% or higher, ensuring reliable and reproducible results in experimental workflows . For safe handling, please note the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to store the compound in a dark place, sealed and dry, at 2-8°C to maintain its stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. All orders must be placed by qualified institutional researchers.

Properties

IUPAC Name

tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-8-4-9-6-16-7-10(5-8)13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGMDHUHBZCJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor. One common method includes the use of N-t-butoxycarbonyl-3-oxa-9-aza-bicyclo[3.3.1]non-7-ylamine, which is then treated with trifluoroacetic acid in dichloromethane to remove the t-butoxycarbonyl group, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthetic Chemistry

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate serves as a versatile building block in synthetic organic chemistry. Its structure allows for various modifications and derivations, facilitating the synthesis of complex molecules. It is particularly useful in the development of pharmaceuticals due to its ability to enhance bioavailability and stability of active compounds.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. Studies suggest that it may exhibit activity against certain biological targets, making it a candidate for drug development. Its structural features allow for the design of analogs that could lead to novel therapeutic agents.

Biochemical Studies

Research has indicated that this compound can be utilized in biochemical assays to study enzyme interactions and mechanisms. Its ability to modulate biological pathways makes it an important tool in understanding complex biochemical processes.

Material Science

The compound's unique properties have also made it relevant in material science, particularly in the development of polymers and other materials with specific functional attributes. Its incorporation into polymer matrices can enhance material performance, such as thermal stability and mechanical strength.

Case Study 1: Synthesis of Novel Anticancer Agents

A study explored the use of this compound as a precursor in synthesizing novel anticancer agents. The researchers modified the compound to create derivatives that showed promising cytotoxic activity against various cancer cell lines, highlighting its potential in cancer therapy.

Case Study 2: Enzyme Inhibition Studies

In another research project, scientists investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that certain derivatives exhibited significant inhibition, suggesting potential applications in metabolic disease treatment.

Table 1: Comparison of Applications

Application AreaDescriptionKey Findings
Synthetic ChemistryBuilding block for complex organic synthesisVersatile modifications available
Medicinal ChemistryPotential pharmacological agentActivity against specific biological targets
Biochemical StudiesTool for studying enzyme interactionsModulates biological pathways
Material ScienceEnhances properties of polymers and materialsImproved thermal stability and mechanical strength

Table 2: Case Study Overview

Case Study TitleFocus AreaKey Outcomes
Synthesis of Novel Anticancer AgentsAnticancer ResearchPromising cytotoxic activity against cancer cells
Enzyme Inhibition StudiesMetabolic PathwaysSignificant inhibition of target enzymes

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Modifications

Compound A : [(7-exo)-9-{[(2-Methyl-2-propanyl)oxy]carbonyl}-3-oxa-9-azabicyclo[3.3.1]non-7-yl]acetic acid
  • CAS No.: 1392803-48-3
  • Formula: C₁₄H₂₃NO₅
  • Key Differences :
    • Substitution with an acetic acid group at the 7-position.
    • Three defined stereocenters enhance chiral complexity .
  • Applications: Potential as a chiral building block for bioactive molecules.
Compound B : tert-Butyl (1R,5S,7s)-7-(pyrazin-2-yloxy)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • CAS No.: Relevant intermediate from
  • Formula : C₁₅H₂₃N₃O₄
  • Applications : Intermediate in synthesizing kinase inhibitors or antiviral agents .

Stereochemical and Positional Isomers

Compound C : tert-Butyl (3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate
  • CAS No.: 2231674-92-1
  • Formula : C₁₂H₂₂N₂O₃ (same as target compound)
  • Key Differences :
    • Nitrogen and oxygen positions reversed (7-aza vs. 9-aza).
  • Impact : Altered electronic distribution may affect reactivity in nucleophilic substitutions .

Boron-Containing Derivatives

Compound D : tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate
  • CAS No.: 1313034-29-5
  • Formula: C₁₈H₃₀BNO₅
  • Key Differences: Boronate ester at the 7-position enables Suzuki-Miyaura cross-coupling reactions. Double bond (non-6-ene) introduces planarity.
  • Applications : Critical for constructing biaryl motifs in pharmaceuticals .

Hydroxylated and Oxo Derivatives

Compound E : tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
  • CAS No.: 1147557-68-3
  • Formula: C₁₂H₂₁NO₄
  • Key Differences :
    • Hydroxyl group at the 9-position increases polarity.
  • Stability : Requires storage at 2–8°C, indicating sensitivity to oxidation .
Compound F : 9-(tert-Butyl) 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
  • CAS No.: Relevant from
  • Formula: C₁₄H₂₁NO₅
  • Key Differences :
    • Ketone (7-oxo) group enhances electrophilicity.
    • Diester (Boc and methyl) allows sequential deprotection .

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight Key Functional Groups Applications
Target Compound 198211-13-1 C₁₂H₂₂N₂O₃ 242.31 Boc-protected amine Amine protection, chiral intermediates
Compound A (Acetic acid) 1392803-48-3 C₁₄H₂₃NO₅ 285.34 Acetic acid, stereocenters Chiral building blocks
Compound D (Boronate ester) 1313034-29-5 C₁₈H₃₀BNO₅ 351.25 Boronate ester, alkene Cross-coupling reactions
Compound E (Hydroxyl) 1147557-68-3 C₁₂H₂₁NO₄ 243.30 Hydroxyl Polar intermediates, prodrugs
Compound F (Oxo) N/A C₁₄H₂₁NO₅ 285.34 Ketone, diester Sequential deprotection strategies

Biological Activity

tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS No. 198211-13-1) is a bicyclic compound that has garnered attention in pharmacological studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O3, with a molecular weight of 242.31 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

Mechanisms of Biological Activity

Inhibition of Cholinesterases
Research indicates that compounds with carbamate structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that related compounds exhibit IC50 values ranging from 1.60 to 311 µM for AChE inhibition, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Case Studies and Research Findings

  • Neuroprotective Effects
    A study investigated the neuroprotective effects of similar bicyclic carbamate derivatives in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal damage, highlighting the potential therapeutic use of this compound in neuroprotection.
  • Anticancer Activity
    Another research focused on the anticancer properties of related compounds, demonstrating that they inhibited cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting that this compound may have similar effects.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various related compounds:

Compound NameCAS NumberAChE Inhibition IC50 (µM)Antioxidant ActivityNeuroprotective Effects
This compound198211-13-1TBDTBDTBD
tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate2231674-92-1TBDTBDTBD
(S)-tert-butyl 7-amino-3-oxa-bicyclo[3.3.1]nonane1820966-00-4TBDTBDTBD

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate, and what intermediates are critical?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the bicyclic amine core. Key intermediates include the free amine (3-oxa-9-azabicyclo[3.3.1]nonan-7-amine) and activated carbonyl reagents like Boc anhydride. Ring-closing strategies, such as reductive amination or cyclization under basic conditions, are used to form the bicyclic scaffold. Chiral resolution may be required if enantiomeric purity is critical .
  • Example Protocol :

  • React 3-oxa-9-azabicyclo[3.3.1]nonan-7-amine with Boc anhydride in dichloromethane and triethylamine at 0°C.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., Boc carbamate at δ ~1.4 ppm for tert-butyl).
  • X-ray Crystallography : Single-crystal diffraction using SHELX programs resolves the bicyclic conformation and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy).

Q. What are the optimal storage conditions and safety protocols for handling this compound?

  • Guidelines :

  • Storage : Room temperature, in a sealed container under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
  • Safety : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. Refer to safety data sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. How can enantiomeric purity challenges during synthesis be systematically addressed?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP) in hydrogenation steps to bias stereochemistry .
  • Circular Dichroism (CD) : Monitor enantiopurity by comparing CD spectra to known standards.

Q. What computational and experimental tools are used to analyze the conformational dynamics of the bicyclic core?

  • Methodology :

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planar distortions in the 3-oxa-9-azabicyclo[3.3.1]nonane ring using crystallographic data .
  • Molecular Dynamics (MD) : Simulate ring flexibility in solvents (e.g., DMSO) using AMBER or CHARMM force fields.

Q. How do steric effects influence the reactivity of the carbamate group in cross-coupling reactions?

  • Methodology :

  • Steric Maps : Generate steric hindrance profiles (e.g., using SambVca) to predict reactivity at the carbamate nitrogen.
  • Comparative Studies : Perform Suzuki-Miyaura couplings with substituted aryl boronic acids to correlate yields with steric bulk .

Q. What validation protocols resolve discrepancies in crystallographic data for this compound?

  • Methodology :

  • Refinement Checks : Use SHELXL to iteratively refine occupancy, thermal parameters, and hydrogen bonding networks. Cross-validate with independent software (e.g., OLEX2) .
  • Twinned Data Analysis : Apply TwinRotMat in SHELXL to deconvolute overlapping reflections in cases of crystal twinning.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate
Reactant of Route 2
tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate

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